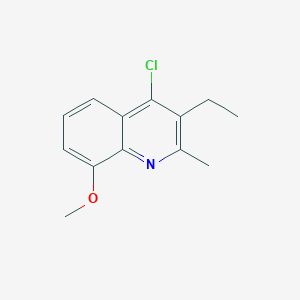
4-chloro-3-ethyl-8-methoxy-2-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-ethyl-8-methoxy-2-methylquinoline: is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-8-methoxy-2-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 4-chloro-2-methylquinoline, the introduction of ethyl and methoxy groups can be achieved through Friedel-Crafts alkylation and methylation reactions, respectively. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The use of microwave irradiation and eco-friendly catalysts can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-ethyl-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions involving catalysts like palladium or copper
Major Products
The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
4-chloro-3-ethyl-8-methoxy-2-methylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: The compound is used in the development of dyes, agrochemicals, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-chloro-3-ethyl-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-8-methoxy-2-methylquinoline
- 4-chloro-7-methoxy-2-methylquinoline
- 2-chloro-5,8-dimethoxy-4-methylquinoline
- 4-chloro-6-methoxy-2-methylquinoline
Uniqueness
4-chloro-3-ethyl-8-methoxy-2-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the methoxy group at the 8-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Propiedades
IUPAC Name |
4-chloro-3-ethyl-8-methoxy-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-4-9-8(2)15-13-10(12(9)14)6-5-7-11(13)16-3/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIRMMHYZZNFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
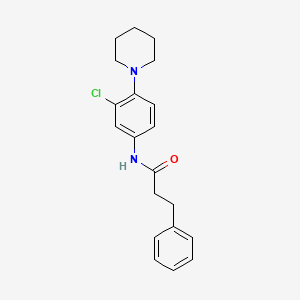
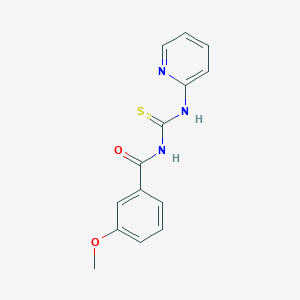


![3-chloro-4-methyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5742926.png)
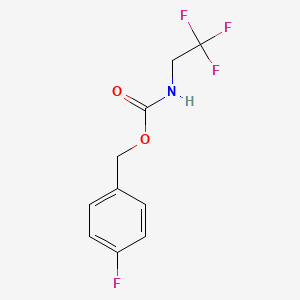
![3,5-dimethyl 4-[3-(furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5742941.png)
![N-[2-(4-PYRIDYL)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA](/img/structure/B5742949.png)
![2,2-dimethyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamoyl]propanamide](/img/structure/B5742950.png)

![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5742960.png)
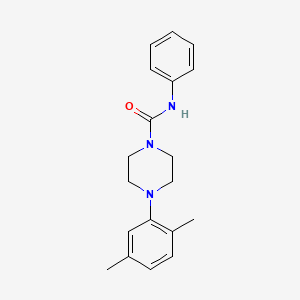
![6-bromo-3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5742971.png)
![ethyl 4-[(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B5742986.png)
